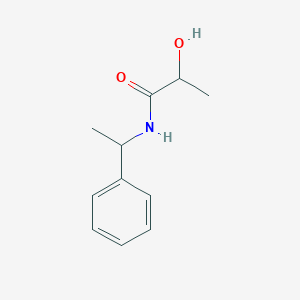
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester is an organic compound with the molecular formula C16H20O5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and one of the positions on the benzene ring is substituted with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester typically involves the esterification of 5-formylisophthalic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Formylisophthalic acid+2ButanolAcid catalyst1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in removing water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5-carboxy-, dibutyl ester.
Reduction: 1,3-Benzenedicarboxylic acid, 5-hydroxymethyl-, dibutyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester depends on its specific application. In drug delivery systems, for example, the ester bonds can be hydrolyzed in the body to release the active drug. The formyl group can also participate in various biochemical reactions, such as forming Schiff bases with amines, which can be useful in enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl phthalate: Another ester of phthalic acid, used as a plasticizer.
Dimethyl isophthalate: A dimethyl ester of isophthalic acid, used in the production of polyesters.
5-Formylisophthalic acid: The parent acid of the compound , used as an intermediate in organic synthesis.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-formyl-, dibutyl ester is unique due to the presence of both ester and formyl functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from materials science to pharmaceuticals.
Propriétés
Numéro CAS |
856651-56-4 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
dibutyl 5-formylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22O5/c1-3-5-7-21-16(19)14-9-13(12-18)10-15(11-14)17(20)22-8-6-4-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
VVPFXBJTOSMQBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
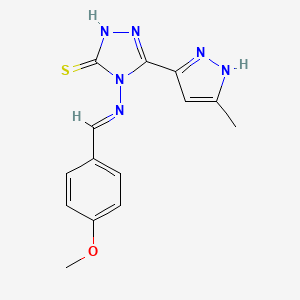
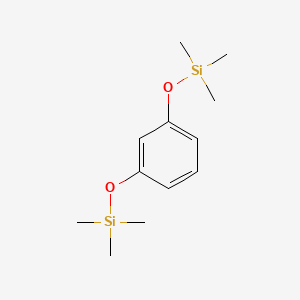
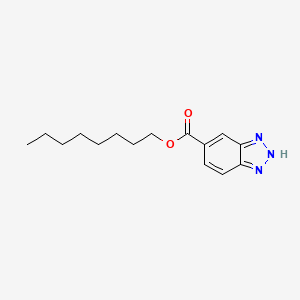
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)

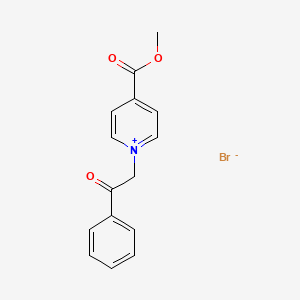
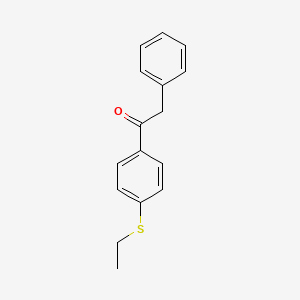
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)

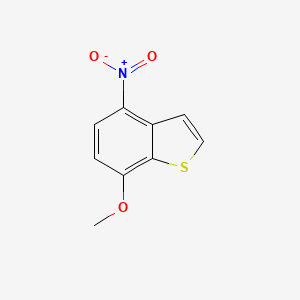
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
